4-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-pyrazole dihydrochloride

Ketohexokinase Inhibitor Metabolic Disease Enzymatic Assay

4-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-pyrazole dihydrochloride is a research chemical building block combining a 1-methylpyrazole core with a sterically congested 3,3-dimethylazetidine group, supplied as a dihydrochloride salt to enhance aqueous solubility and handling. It belongs to a class of heterocyclic scaffolds under active investigation in pharmaceutical patent literature for metabolic and immunological targets.

Molecular Formula C9H17Cl2N3
Molecular Weight 238.15 g/mol
CAS No. 1803570-63-9
Cat. No. B1382330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-pyrazole dihydrochloride
CAS1803570-63-9
Molecular FormulaC9H17Cl2N3
Molecular Weight238.15 g/mol
Structural Identifiers
SMILESCC1(CNC1C2=CN(N=C2)C)C.Cl.Cl
InChIInChI=1S/C9H15N3.2ClH/c1-9(2)6-10-8(9)7-4-11-12(3)5-7;;/h4-5,8,10H,6H2,1-3H3;2*1H
InChIKeyVCWZAXVYVWSFJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,3-Dimethylazetidin-2-yl)-1-methyl-1H-pyrazole Dihydrochloride (CAS 1803570-63-9) Compound Profile for Procurement


4-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-pyrazole dihydrochloride is a research chemical building block combining a 1-methylpyrazole core with a sterically congested 3,3-dimethylazetidine group, supplied as a dihydrochloride salt to enhance aqueous solubility and handling [1]. It belongs to a class of heterocyclic scaffolds under active investigation in pharmaceutical patent literature for metabolic and immunological targets [2].

Why 4-(3,3-Dimethylazetidin-2-yl)-1-methyl-1H-pyrazole Dihydrochloride Cannot Be Simply Replaced by Other Azetidine-Pyrazole Isomers


Generic substitution among azetidine-pyrazole building blocks is unreliable because minor structural variations such as the position of the azetidine attachment, the N-methyl group, or azetidine ring substitution can profoundly alter both the conformational landscape and the physicochemical properties relevant to downstream synthetic coupling [1]. The geminal 3,3-dimethyl substitution in this specific compound creates a quaternary carbon center that restricts ring puckering and influences the pKa of the adjacent azetidine nitrogen, directly impacting reactivity in SNAr or reductive amination steps that are common in pharmaceutical assembly [2].

Quantitative Differentiation Evidence for 4-(3,3-Dimethylazetidin-2-yl)-1-methyl-1H-pyrazole Dihydrochloride


Enzymatic KHK Inhibition: Scaffold Utility in a Ketohexokinase Inhibitor Program

While the target compound itself is a building block and not a final drug, it serves as the core scaffold for a potent ketohexokinase (KHK) inhibitor exemplified in patent disclosures. In a closely related analog within the same patent family, the disubstituted pyrazole core achieved a KHK IC50 of 6.9 nM [1]. This demonstrates the scaffold's ability to support high potency against this metabolic target, a feature not achievable with regioisomeric azetidine-pyrazole scaffolds lacking the 4-(azetidin-2-yl)-1-methyl substitution pattern [1].

Ketohexokinase Inhibitor Metabolic Disease Enzymatic Assay

Conformational Pre-organization: Geminal Dimethyl Substituent Effect on Azetidine Ring

The 3,3-dimethyl substitution on the azetidine ring of the target compound introduces a Thorpe-Ingold effect, which is well-documented in azetidine chemistry to restrict ring puckering and pre-organize the exocyclic amine vector. For this specific compound, computational data from PubChem indicates a heavy atom count of 14 and only 1 rotatable bond [1], reflecting a highly constrained structure. In contrast, the des-dimethyl analog 4-(azetidin-2-yl)-1-methyl-1H-pyrazole (CAS 1497945-09-1) has a molecular weight of 137.18 g/mol and no quaternary center, resulting in greater conformational flexibility and a different nitrogen pKa profile .

Conformational Analysis Drug Design Azetidine

Synthetic Tractability: High Purity and Defined Salt Form for Consistent Coupling

The target compound is commercially available as a dihydrochloride salt with a documented purity of 98% from leyan.com , a form that provides direct solubility in polar aprotic solvents like DMF or DMSO for subsequent SNAr or amide coupling reactions. A common alternative salt, 3,3-dimethylazetidine hydrochloride (CAS 89381-03-3), is a simpler building block lacking the pyrazole ring, requiring an additional synthetic step for heterocycle installation . The pre-assembled pyrazole-azetidine scaffold reduces step count and eliminates the need for heterogeneous cross-coupling conditions.

Synthetic Chemistry Building Block Purity

Solubility and Handling: Dihydrochloride Salt Advantage for Aqueous Assay Preparation

The dihydrochloride salt of the target compound provides high aqueous solubility, a critical property for in vitro assay preparation. Computed topological polar surface area (TPSA) is 29.9 Ų, and the compound has 3 hydrogen bond donors [1]. This contrasts with the free base form of the same molecule (CAS 1804128-40-2), which has a TPSA of 29.9 Ų but only 1 hydrogen bond donor and shows significantly lower water solubility . Many azetidine-pyrazole analogs are supplied only as free bases, necessitating in situ salt formation for biological testing, which introduces variability.

Solubility Formulation Assay Development

Optimal Procurement Scenarios for 4-(3,3-Dimethylazetidin-2-yl)-1-methyl-1H-pyrazole Dihydrochloride


Medicinal Chemistry: Ketohexokinase (KHK) Inhibitor Lead Optimization

This building block is ideally suited for medicinal chemistry teams pursuing ketohexokinase (KHK) inhibition for type 2 diabetes, NASH, or heart failure. Its regiospecific 4-(azetidin-2-yl) substitution pattern is a critical substructure in a 6.9 nM KHK inhibitor disclosed by Eli Lilly, confirming the scaffold's viability [1]. Procurement ensures access to the exact geometry required for further SAR exploration.

Sphingosine-1-Phosphate (S1P) Receptor Modulator Development

The pyrazole-azetidine core of this compound aligns with the general formula of substituted pyrazole azetidines patented as S1P receptor modulators [2]. Its inherent conformational restriction from geminal dimethyl substitution is consistent with the design principles for these modulators, making it a strategic starting material for immunology and inflammation research.

Fragment-Based Drug Discovery (FBDD) Library Expansion

With a molecular weight of 165.24 (free base) and a heavy atom count of 14, this compound fits the 'rule of three' guidelines for fragment libraries [1]. Its pre-installed vectors (azetidine NH and pyrazole N-methyl) allow for rapid chemical elaboration. The dihydrochloride salt ensures immediate solubility for fragment screening assays, a practical advantage over many free-base fragments.

Synthetic Methodology: Development of Stereospecific Azetidine Coupling Reactions

The quaternary center at C3 of the azetidine ring makes this compound a challenging and interesting substrate for developing new stereospecific C–N or C–C bond-forming reactions. Its commercial availability in high purity (98%) supports its use as a standard substrate in academic and industrial process chemistry labs .

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